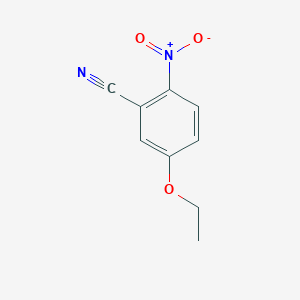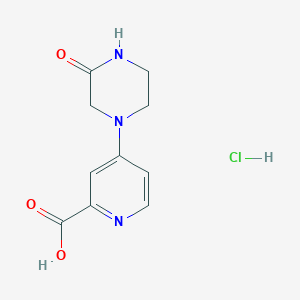
4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride
Overview
Description
4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1797548-50-5 . It has a molecular weight of 257.68 and its IUPAC name is 4-(3-oxopiperazin-1-yl)picolinic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular formula is C10H12ClN3O3 and it has a molecular weight of 257.67 g/mol.Scientific Research Applications
-
Antimicrobial and Antiviral Activities
- Field : Medicinal Chemistry
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- Results : The article reviews the methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies .
-
Oxidoreductase Enzyme Inhibition
- Field : Biochemistry
- Application : Piperazine chrome-2-one derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the oxidoreductase enzyme .
- Method : Docking simulations were used to study the interactions between the piperazine chrome-2-one derivatives and the oxidoreductase enzyme .
- Results : The most active enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
-
Heat Shock Protein 70 (HSP70) Inhibition
- Field : Biochemistry
- Application : Piperidine derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the human heat shock protein 70 (HSP70) .
- Method : The compounds were designed and synthesized for testing their inhibitory effects .
- Results : The study did not provide specific results for each compound, but it suggests that some piperidine derivatives may have potential as HSP70 inhibitors .
-
Anticancer Targeting Agents
- Field : Medicinal Chemistry
- Application : Pyridine-containing compounds have been studied for their potential as anticancer targeting agents .
- Method : The compounds were synthesized and their anticancer activities were evaluated .
- Results : The study suggests that pyridine-containing compounds can have a variety of medicinal applications, including as anticancer agents .
-
Tubulin-Microtubule Targeting Agents
- Field : Medicinal Chemistry
- Application : Pyridine-containing compounds have been studied for their potential as anticancer agents targeting the tubulin-microtubule .
- Method : The compounds were synthesized and their anticancer activities were evaluated .
- Results : The study suggests that pyridine-containing compounds can have a variety of medicinal applications, including as anticancer agents .
-
Human Heat Shock Protein 70 (HSP70) Inhibitors
- Field : Biochemistry
- Application : Piperidine derivatives, which may include “4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride”, have been studied for their potential to inhibit the human heat shock protein 70 (HSP70) .
- Method : The compounds were designed and synthesized for testing their inhibitory effects .
- Results : The study did not provide specific results for each compound, but it suggests that some piperidine derivatives may have potential as HSP70 inhibitors .
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPWJOISCOURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1797548-50-5 | |
| Record name | 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



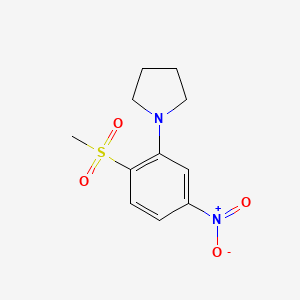
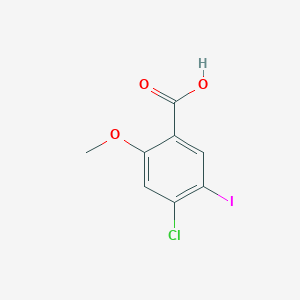
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
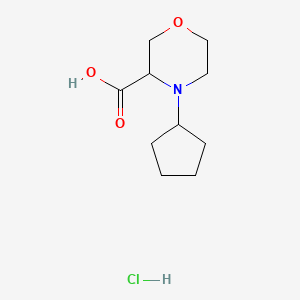

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)
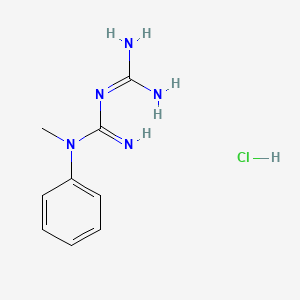
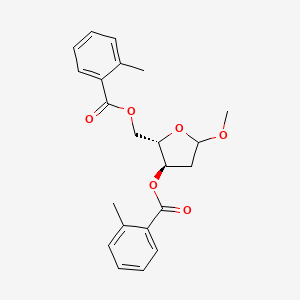
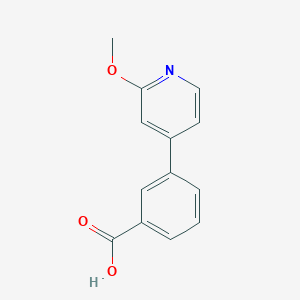
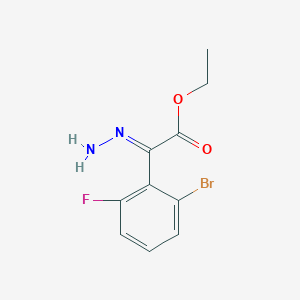

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
